2-(3,4-dimethoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-8-7-13(11-19(18)25-2)20(23)22-10-9-17-15(12-22)14-5-3-4-6-16(14)21-17/h3-8,11,21H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKBPJBBKQJLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia in the presence of a copper catalyst . The reaction conditions, such as the concentration of ammonia and the molar ratio of reagents, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Synthetic Routes and Functionalization
The compound can be synthesized via multi-step protocols involving:
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Suzuki Cross-Coupling : Arylboronic acids react with brominated pyrido[4,3-b]indole intermediates (e.g., 9-bromo-5H-pyrido[4,3-b]indole) under palladium catalysis to introduce the 3,4-dimethoxybenzoyl group .
-
Friedel-Crafts Acylation : Direct acylation of the indole nitrogen using 3,4-dimethoxybenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Example Procedure
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, RT, 12 h | 69% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 56–78% |
Electrophilic Substitution Reactions
The electron-donating methoxy groups on the benzoyl moiety direct electrophilic attacks to specific positions:
-
Bromination : Selective bromination at the indole’s C6 position using N-bromosuccinimide (NBS) in DMF (Table 1) .
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Sulfonation : Reaction with chlorosulfonic acid at low temperatures generates sulfonamide derivatives .
Table 1: Electrophilic Substitution Reactions
| Reaction | Reagents | Position Modified | Product | Yield |
|---|---|---|---|---|
| Bromination | NBS, DMF | C6 of indole | 6-Bromo-pyrido[4,3-b]indole | 69% |
| Sulfonation | ClSO₃H, NH₃ | Indole N1 | Sulfonamide derivative | 55% |
Nucleophilic and Reductive Transformations
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Ketone Reduction : The benzoyl carbonyl group is reduced to a benzyl alcohol using NaBH₄ or LiAlH₄ .
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Nucleophilic Addition : Grignard reagents (e.g., EtMgBr) add to the ketone, forming tertiary alcohols (e.g., dihydrocarbazole derivatives) .
Example Reaction
$$
\text{2-(3,4-Dimethoxybenzoyl)-pyridoindole} \xrightarrow{\text{EtMgBr, THF}} \text{2-(3,4-Dimethoxybenzyl)-pyridoindole} \quad (58% \text{ yield})
$$
Acid-Catalyzed Rearrangements
Brønsted acids (e.g., p-TsOH) promote:
-
Dehydration : Formation of carbazole derivatives via elimination of water from the tetrahydrocarbazolone intermediate .
-
Cyclization : Intramolecular Michael additions catalyzed by AuCl₃ generate acyl-substituted tetrahydrocarbazolones .
Oxidation and Ring-Opening Reactions
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Dess-Martin Oxidation : Converts alcohol intermediates (e.g., 2a) to ketones .
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Ring Expansion : Reaction with arenesulphonyl azides yields diazocinoindoles via dehydrogenation .
Key Mechanism
$$
\text{Pyridoindole} \xrightarrow{\text{Toluene-p-sulphonyl azide}} \text{Hexahydro-diazocino[5,4-b]indole} \quad (72% \text{ yield})
$$
Stability and Reactivity Trends
Scientific Research Applications
2-(3,4-dimethoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Variations
The pyrido[4,3-b]indole scaffold is shared with several derivatives, but substitutions at the 1-, 2-, 4-, and 8/9/10-positions critically modulate activity:
- 1-Amino-substituted derivatives: Compounds like 1-[(dimethylamino)propyl]-substituted gamma-carbolines (e.g., 1a, 1b) and BPIs (e.g., compound 2) exhibit potent antitumor activity, highlighting the importance of aminoalkyl side chains .
- Hydroxy-substituted analogs :
Substituent Effects on Bioactivity
The 3,4-dimethoxybenzoyl group in the target compound distinguishes it from other derivatives:
- Methoxy vs.
- Benzoyl vs. benzyl groups : The benzoyl moiety (as in the target compound) introduces a ketone functionality, contrasting with benzyl-substituted analogs like 5-benzyl-2-methyl-1H-pyrido-indole (). Acylation may enhance metabolic stability but reduce membrane permeability compared to alkylated derivatives.
Antitumor Activity and Mechanism
- Gamma-carbolines: Derivatives with 1-[(dimethylamino)propyl] groups (e.g., 1a, 1b) show strong antitumor activity, likely via DNA intercalation or topoisomerase inhibition .
- 4-Position substitutions : Ethyl groups at the 4-position in gamma-carbolines retain antitumor activity, but analogous substitutions in BPIs (e.g., 4-ethyl-9-hydroxy-BPI) render them inactive, underscoring divergent structure-activity relationships between series .
Tabulated Comparison of Key Analogs
Biological Activity
The compound 2-(3,4-dimethoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a member of the pyridoindole class of compounds, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of 2-(3,4-dimethoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves several steps:
- Starting Material : The synthesis begins with commercially available 3,4-dimethoxyphenol.
- Acylation : The phenol undergoes acylation to introduce the benzoyl moiety.
- Cyclization : Subsequent cyclization reactions yield the final pyridoindole structure.
The detailed synthetic pathway can be outlined as follows:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Acetylation | Reaction with acetic anhydride to form an intermediate. |
| 2 | Fries Rearrangement | Rearrangement to obtain key intermediates. |
| 3 | Cyclization | Formation of the pyridoindole structure through cyclization reactions. |
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(3,4-dimethoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Studies : In vitro studies have shown that this class of compounds can inhibit cell proliferation in various cancer cell lines.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively and protect cells from oxidative stress:
- Experimental Findings : In assays measuring DPPH radical scavenging activity, the compound demonstrated a strong capacity to reduce radical concentrations.
Tyrosinase Inhibition
Another area of research focuses on the inhibition of tyrosinase activity:
- Inhibition Studies : The compound's efficacy was compared to standard inhibitors like kojic acid. Preliminary results suggest that it exhibits competitive inhibition against tyrosinase with an IC50 value significantly lower than that of kojic acid.
Research Findings
A series of studies have been conducted to elucidate the biological activities associated with this compound:
- Anticancer Activity : A study reported that derivatives of pyridoindoles showed promising results in inhibiting tumor growth in animal models.
- Antioxidant Effects : Another investigation highlighted its potential as a protective agent against oxidative damage in neuronal cells.
- Enzyme Inhibition : Research demonstrated that the compound effectively inhibited mushroom tyrosinase with a low IC50 value indicating strong inhibitory potential.
Q & A
Q. Basic Research Focus
- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or cell culture media. Centrifuge at 14,000 rpm to precipitate insoluble aggregates .
- Stability profiling : Incubate compounds in simulated gastric fluid (pH 2.0) or liver microsomes. Monitor degradation via HPLC-UV at 254 nm .
- Lyophilization : Improve long-term storage by freeze-drying with mannitol or trehalose as cryoprotectants .
How can researchers design experiments to evaluate γ-carboline derivatives as tubulin polymerization inhibitors?
Q. Advanced Research Focus
- In vitro tubulin assays : Incubate purified tubulin (2 mg/mL) with test compounds (1–10 µM) in PEM buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8). Measure polymerization kinetics via turbidity at 340 nm .
- Cell-based validation : Use glioblastoma (U87) or breast cancer (MDA-MB-231) lines. Treat with IC50 doses (e.g., 0.5–5 µM) and assess mitotic arrest via flow cytometry (G2/M phase accumulation) .
What chromatographic techniques are optimal for purifying γ-carboline derivatives with high polarity?
Q. Advanced Research Focus
- Reverse-phase HPLC : Use C18 columns with gradient elution (5→95% acetonitrile in 0.1% TFA/water) at 1 mL/min. Monitor at 280 nm for aromatic absorption .
- Ion-pair chromatography : Add 10 mM ammonium acetate to mobile phases to resolve charged byproducts (e.g., quaternized pyridinium species) .
How can mechanistic studies differentiate γ-carboline-induced apoptosis from necrosis in cancer cells?
Q. Advanced Research Focus
- Annexin V/PI staining : Quantify apoptotic (Annexin V+/PI−) vs. necrotic (Annexin V+/PI+) populations via flow cytometry .
- Caspase activation : Perform Western blotting for cleaved caspase-3/9 after 24-hour treatment .
- Mitochondrial membrane potential : Use JC-1 dye to detect depolarization (shift from red to green fluorescence) .
What synthetic challenges arise when introducing chiral centers into γ-carboline scaffolds, and how are they addressed?
Q. Advanced Research Focus
- Racemization risk : Avoid high temperatures (>80°C) during acylations. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Rh(I) catalysts .
- Enantiomeric resolution : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate diastereomers .
How can researchers validate target engagement of γ-carboline derivatives in BET bromodomain inhibition assays?
Q. Advanced Research Focus
- SPR (Surface Plasmon Resonance) : Immobilize recombinant BRD4 bromodomains on sensor chips. Measure binding kinetics (ka/kd) at compound concentrations of 0.1–100 µM .
- Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Detect stabilized BRD4 via Western blot .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
